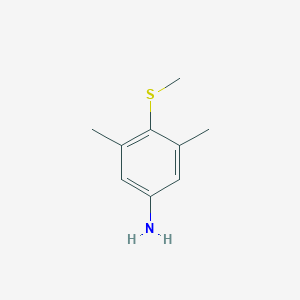

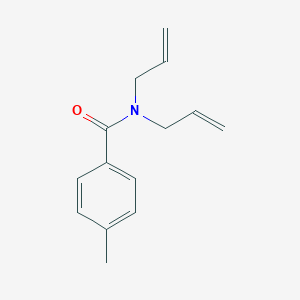

![molecular formula C14H18ClNO3 B262516 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that is widely used to treat hyperlipidemia and dyslipidemia. Fenofibrate belongs to the class of drugs known as fibrates, which are known to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.

Mechanism of Action

Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant effects, which contribute to its therapeutic potential.

Biochemical and Physiological Effects:

Fenofibrate has been shown to decrease triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also improves insulin sensitivity, reduces inflammation, and decreases oxidative stress. Fenofibrate has been shown to have a good safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

Fenofibrate is a widely used drug, with a well-established safety profile, making it an ideal candidate for laboratory experiments. However, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some experiments. In addition, this compound can interact with other drugs, which can complicate experimental design.

Future Directions

There are several areas of research that could benefit from further investigation into 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. These include the potential use of this compound in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis. Further research is also needed to determine the optimal dosing and duration of treatment with this compound. In addition, the potential interaction of this compound with other drugs needs to be further explored. Finally, the development of new formulations of this compound with improved pharmacokinetic properties could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid involves the reaction of 2-(4-chlorophenyl)ethylamine with 3-methyl-5-oxoheptanoic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid, which can be further purified using recrystallization.

Scientific Research Applications

Fenofibrate has been extensively studied for its therapeutic potential in treating hyperlipidemia and dyslipidemia. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has been shown to have beneficial effects on glucose metabolism, insulin resistance, inflammation, and oxidative stress. Fenofibrate has also been studied for its potential in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis.

properties

Molecular Formula |

C14H18ClNO3 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

5-[2-(4-chlorophenyl)ethylamino]-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18ClNO3/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

BJRQSWJMVBAJMZ-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |

Canonical SMILES |

CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

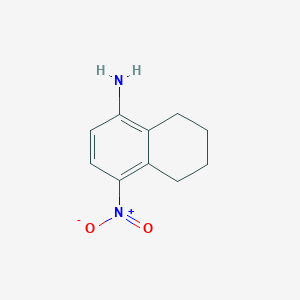

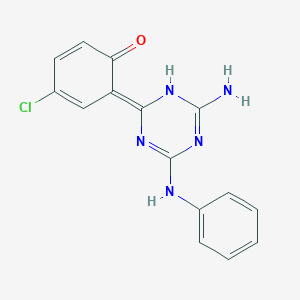

![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)

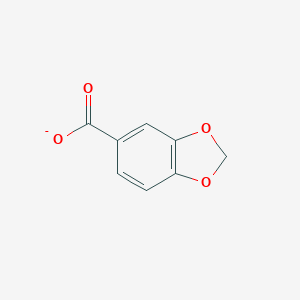

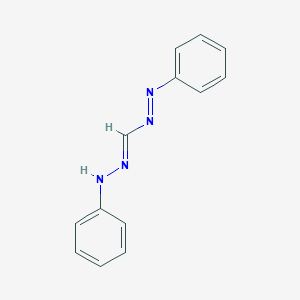

![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)

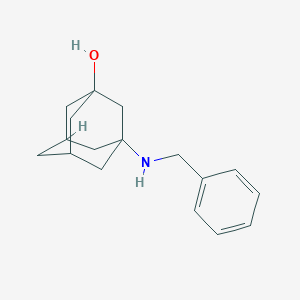

![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)

![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)

![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)

![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)